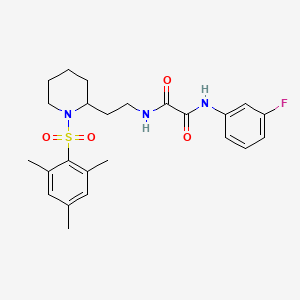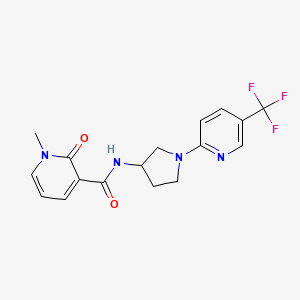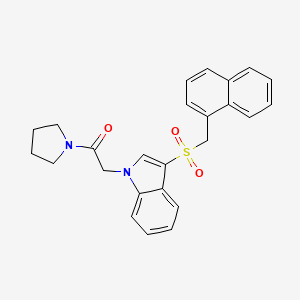
2-(3-((naphthalen-1-ylmethyl)sulfonyl)-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using the density functional theory (DFT) method to obtain the optimized structure using the B3LYP/6-311++G (d,p) basis set . This optimization procedure gives the minimum energy confirmation of the structure .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using several experimental techniques such as Fourier transform-infrared spectroscopy (FT-IR), FT-Raman, NMR, and UV–vis spectral methods .Scientific Research Applications
Chemical Synthesis and Structural Analysis
Synthesis of Related Compounds : A study by Walter (1994) discusses the synthesis of related compounds, specifically 2,2-disubstituted 1,2-dihydro-4-phenylquinolines, using 1-(naphthalen-1-yl)ethanone derivatives (Walter, 1994). This highlights the potential for synthesizing similar structures to 2-(3-((naphthalen-1-ylmethyl)sulfonyl)-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethanone.
NMR Characterization of Derivatives : The study by Yan-fang (2008) focuses on the NMR characterization of a derivative of a new chiral organocatalyst, providing insights into the structural analysis of similar compounds (Yan-fang, 2008).
Crystal Structure Analysis : Research by Jagadeesan et al. (2012) presents the crystal structure analysis of a related compound, offering valuable information on the structural aspects of such molecules (Jagadeesan, Sethusankar, Bhaskar & Perumal, 2012).
Biological and Medicinal Research
Anticancer Evaluation : A study by Ravichandiran et al. (2019) evaluates the anticancer properties of 1,4-naphthoquinone derivatives, suggesting the possibility of exploring similar properties in 2-(3-((naphthalen-1-ylmethyl)sulfonyl)-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethanone (Ravichandiran, Subramaniyan, Kim, Kim, Park, Shim & Yoo, 2019).
Aloe Vera Extract Study : Yang et al. (2010) isolated a triglucosylated naphthalene glycoside from Aloe vera, pointing towards the potential for discovering novel compounds in natural extracts (Yang, Yao & Fang, 2010).
Material Science and Coordination Chemistry
Luminescence in Coordination Compounds : Research by Han et al. (2017) explores the luminescence variations in Cd(II) coordination compounds influenced by naphthalene derivatives, suggesting applications in materials science and photoluminescence (Han, Huo, Deng & Gao, 2017).
Cyclometallation Studies : Singh et al. (2019) discuss the cyclometallation of a related compound with palladium(II) acetate, highlighting potential applications in catalysis and organometallic chemistry (Singh, Shabbani, Singh, Bajaj & Suresh, 2019).
Future Directions
properties
IUPAC Name |
2-[3-(naphthalen-1-ylmethylsulfonyl)indol-1-yl]-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O3S/c28-25(26-14-5-6-15-26)17-27-16-24(22-12-3-4-13-23(22)27)31(29,30)18-20-10-7-9-19-8-1-2-11-21(19)20/h1-4,7-13,16H,5-6,14-15,17-18H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPJNMKHEQJIFBS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=CC5=CC=CC=C54 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

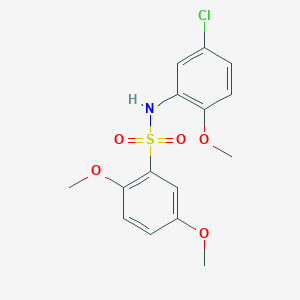

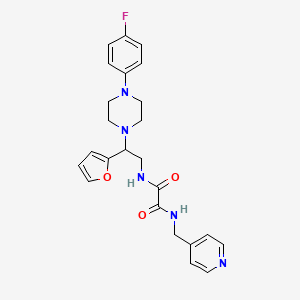
![4-fluoro-N'-(thieno[2,3-b]quinolin-2-ylcarbonyl)benzenesulfonohydrazide](/img/structure/B2361300.png)
![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(2-methoxypyrimidin-5-yl)methanone](/img/structure/B2361301.png)
![2-[4-(2-Hydroxyethyl)piperazin-1-yl]-5-nitrobenzonitrile](/img/structure/B2361303.png)


![N-[[4-ethyl-5-[(3-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2361308.png)
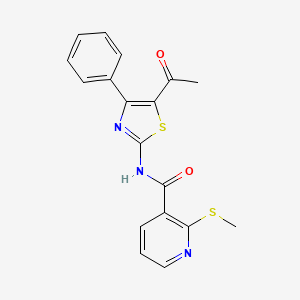
![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-fluorobenzoate](/img/structure/B2361311.png)
![N-(1-Cyano-1-cyclopropylethyl)-2-[4-[(2-methylpropan-2-yl)oxy]anilino]acetamide](/img/structure/B2361313.png)
